2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride
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Overview
Description
2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride is an organic compound that features a benzene ring substituted with a bromine atom, a nitro group, and an aminopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride typically involves a multi-step process. One common method starts with the nitration of 1-bromo-4-nitrobenzene to introduce the nitro group. This is followed by the substitution of the bromine atom with a 3-aminopropoxy group under basic conditions. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The aminopropoxy group can be oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of azides, nitriles, or thioethers.
Reduction: Formation of 2-(3-Aminopropoxy)-1-amino-4-nitrobenzene.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aminopropoxy group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminopropoxy)-1-chloro-4-nitrobenzene hydrochloride
- 2-(3-Aminopropoxy)-1-fluoro-4-nitrobenzene hydrochloride
- 2-(3-Aminopropoxy)-1-iodo-4-nitrobenzene hydrochloride
Uniqueness
2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. The combination of the aminopropoxy and nitro groups also provides a versatile platform for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
3-(2-bromo-5-nitrophenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3.ClH/c10-8-3-2-7(12(13)14)6-9(8)15-5-1-4-11;/h2-3,6H,1,4-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILIJPMJZCOWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCCN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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